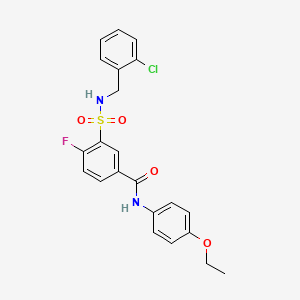
3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Materials: N-(4-ethoxyphenyl)-N-(2-chlorobenzyl)sulfonamide and 4-fluorobenzoyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent such as THF (tetrahydrofuran) with a base like pyridine.
Product: 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. Process optimization would also focus on minimizing waste and improving the purity of the final product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide typically involves multiple steps:
-
Formation of the Sulfonamide Intermediate
Starting Materials: 2-chlorobenzylamine and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C).
Product: N-(2-chlorobenzyl)sulfonamide.
-
Coupling with 4-ethoxyaniline
Starting Materials: N-(2-chlorobenzyl)sulfonamide and 4-ethoxyaniline.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Product: N-(4-ethoxyphenyl)-N-(2-chlorobenzyl)sulfonamide.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, potentially converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It can also serve as a probe to investigate cellular pathways involving sulfonamide-sensitive enzymes.
Medicine
Medically, this compound may have potential as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development, particularly in the treatment of diseases where sulfonamide-based drugs are effective.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. The fluorobenzamide moiety may enhance binding affinity and specificity, while the ethoxyphenyl group could influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
N-(2-chlorobenzyl)sulfonamide: Lacks the ethoxyphenyl and fluorobenzamide groups, making it less complex.
N-(4-ethoxyphenyl)sulfonamide: Lacks the chlorobenzyl and fluorobenzamide groups.
4-fluorobenzamide: Lacks the sulfonamide and ethoxyphenyl groups.
Uniqueness
3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group provides potential for enzyme inhibition, while the fluorobenzamide and ethoxyphenyl groups enhance its binding properties and pharmacokinetic profile.
This compound’s distinct structure and multifaceted reactivity make it a valuable subject for further research and development in various scientific fields.
属性
IUPAC Name |
3-[(2-chlorophenyl)methylsulfamoyl]-N-(4-ethoxyphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4S/c1-2-30-18-10-8-17(9-11-18)26-22(27)15-7-12-20(24)21(13-15)31(28,29)25-14-16-5-3-4-6-19(16)23/h3-13,25H,2,14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNAMHKJOOKGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
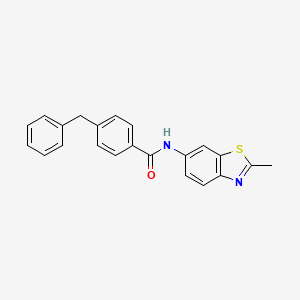
![N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2782865.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2782866.png)
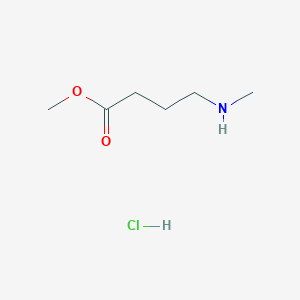
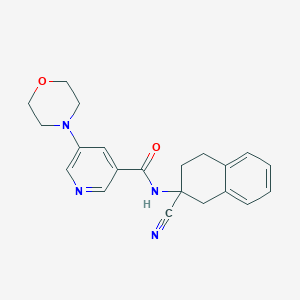
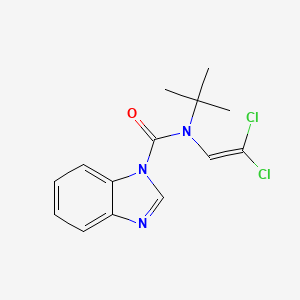
![ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate](/img/structure/B2782872.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2782873.png)
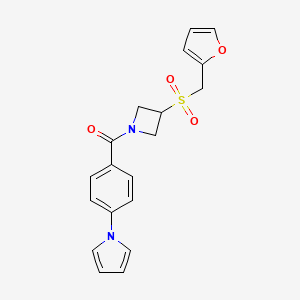
![{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2782876.png)
![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2782877.png)
![3-(2-fluorophenyl)-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2782881.png)
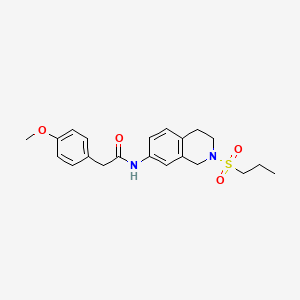
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782885.png)
